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molecular formula C15H13F3N2O2 B5885001 4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

4-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

Cat. No. B5885001
M. Wt: 310.27 g/mol
InChI Key: HDAMKETZPRJTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566735B2

Procedure details

A mixture of 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (950 mg, 5.0 mmol), 4-iodobenzoic acid (1.24 g, 5.0 mmol), N,N-dimethylglycine (20 mol %, 103 mg, 1.0 mmol), copper (I) iodide (10 mol %, 95 mg, 0.5 mmol) and potassium carbonate (1.45 g, 10.5 mmol) in dimethylsulfoxide (15 ml) was stirred at 130° C. in an oil bath under argon for 3.25 hours. The reaction mix was then filtered under vacuum and the filtrate separated between ethyl acetate and water. The aqueous layer was retained and acidified to approximately Ph2 using 5M aqueous HCl. The aqueous fraction was then washed 3 times with ethyl acetate. The organic layers were combined and dried over sodium sulphate, and the solvent was removed by rotary evaporation to give the title compound as a brown solid (1.62 g, 100%).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
95 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[NH:5][N:4]=1.I[C:15]1[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=1.CN(C)CC(O)=O.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.[Cu]I>[F:13][C:2]([F:1])([F:12])[C:3]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[N:5]([C:15]2[CH:23]=[CH:22][C:18]([C:19]([OH:21])=[O:20])=[CH:17][CH:16]=2)[N:4]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
FC(C1=NNC=2CCCCC12)(F)F
Name
Quantity
1.24 g
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Name
Quantity
103 mg
Type
reactant
Smiles
CN(CC(=O)O)C
Name
Quantity
1.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Name
copper (I) iodide
Quantity
95 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. in an oil bath under argon for 3.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mix
FILTRATION
Type
FILTRATION
Details
was then filtered under vacuum
CUSTOM
Type
CUSTOM
Details
the filtrate separated between ethyl acetate and water
WASH
Type
WASH
Details
The aqueous fraction was then washed 3 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
3.25 h
Name
Type
product
Smiles
FC(C1=NN(C=2CCCCC12)C1=CC=C(C(=O)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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